2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-phenethylacetamide
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Overview
Description
2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-phenethylacetamide is a complex organic compound that features a pyrazole ring, a morpholine moiety, and a phenethylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-phenethylacetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane and reagents such as oxalyl chloride and dimethylformamide (DMF) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-phenethylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction could produce reduced forms of the morpholine or phenethylacetamide groups.
Scientific Research Applications
2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-phenethylacetamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Research into its pharmacological properties could reveal therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry: The compound could be utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-phenethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and morpholine-containing molecules. Examples are:
- 2-(3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-phenethylacetamide
- 2-(5-methyl-3-(piperidine-4-carbonyl)-1H-pyrazol-1-yl)-N-phenethylacetamide
Uniqueness
What sets 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-phenethylacetamide apart is its unique combination of functional groups, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-15-13-17(19(25)22-9-11-26-12-10-22)21-23(15)14-18(24)20-8-7-16-5-3-2-4-6-16/h2-6,13H,7-12,14H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZWGWKUWDUAEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NCCC2=CC=CC=C2)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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